1-Fluorotetralin-2-one
Description
1-Fluorotetralin-2-one is a fluorinated derivative of tetralin-2-one, characterized by a fluorine atom substituted at the 1-position of the tetralin ring system. The compound’s structure combines a bicyclic tetralin framework with a ketone group at the 2-position and fluorine at the 1-position. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve bioavailability .
Properties
CAS No. |
178484-16-7 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |
InChI Key |
MEYCBBGPEHBKJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
Canonical SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
Synonyms |
2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Ketones
(a) 1-Fluoronaphthalene (C₁₀H₇F)
- Structural Differences: Unlike 1-fluorotetralin-2-one, 1-fluoronaphthalene lacks the ketone group and the fused bicyclic system of tetralin.
- Functional Implications: Fluorine in 1-fluoronaphthalene primarily influences electronic effects (e.g., electron-withdrawing properties), whereas in this compound, fluorine may stabilize the ketone moiety via inductive effects. Regulatory documents note that fluorinated impurities like 1-fluoronaphthalene require stringent control in pharmaceutical synthesis .
(b) 1-(2-(Trifluoromethyl)phenyl)propan-2-one
- Substituent Effects : The trifluoromethyl (-CF₃) group in this compound introduces greater lipophilicity and steric bulk compared to the single fluorine in this compound. This may enhance membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative degradation .
- Pharmacological Relevance : Analogous compounds like fenfluramine (a trifluoromethyl-containing appetite suppressant) highlight the role of fluorinated groups in central nervous system (CNS) drug design. However, this compound’s bicyclic structure may offer distinct pharmacokinetic advantages, such as reduced off-target effects.
Heterocyclic Analogs
1-(Thiophen-2-yl)propan-1-one
- The ketone group’s position in this compound may confer greater conformational rigidity .
- Applications : Thiophene-containing ketones are often intermediates in agrochemical synthesis, whereas tetralin derivatives are more prevalent in CNS drug scaffolds.
Critical Analysis and Limitations
- Data Gaps: The evidence provided lacks direct experimental data (e.g., solubility, IC₅₀ values) for this compound.
- Contradictions : While fluorination generally enhances metabolic stability, certain trifluoromethyl analogs exhibit paradoxical susceptibility to enzymatic degradation, highlighting the need for compound-specific studies .
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